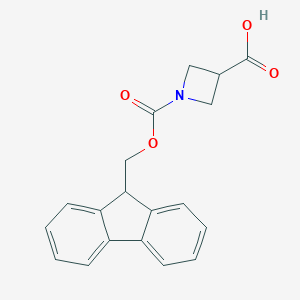

Fmoc-azetidine-3-carboxylic acid

Description

The exact mass of the compound 1-(((9H-fluoren-9-yl)methoxy)carbonyl)azetidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-18(22)12-9-20(10-12)19(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEJCUHGSHSYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373262 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193693-64-0 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 1,3-azetidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193693-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(9H-Fluoren-9-ylmethyl)azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Fmoc-Azetidine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Fmoc-Azetidine-3-Carboxylic Acid

This compound is a specialized amino acid building block crucial in modern peptide synthesis and drug discovery. Its defining feature is the incorporation of a four-membered azetidine ring, which imparts significant conformational constraints on peptide structures. This rigidity is highly sought after in the design of peptides with enhanced biological activity, stability, and target specificity. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.

CAS Number: 193693-64-0[1]

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound is presented below. This information is essential for reaction planning, characterization, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇NO₄ | [1] |

| Molecular Weight | 323.35 g/mol | [1] |

| Appearance | White or off-white powder | [1] |

| Purity (by HPLC) | ≥98.0% | |

| Melting Point | 162 - 165 °C | [1] |

| Storage Temperature | 2-8°C |

Application in Peptide Synthesis and Drug Development

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[2] The azetidine ring's constrained nature helps to lock the peptide backbone into specific conformations, which can lead to:

-

Enhanced Receptor Binding: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity.

-

Increased Proteolytic Stability: The unnatural azetidine structure can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

-

Improved Target Specificity: The rigid structure can minimize off-target interactions, leading to a better safety profile.

These characteristics make peptides containing azetidine-3-carboxylic acid promising candidates for modulating protein-protein interactions (PPIs), which are often challenging to target with traditional small molecules. A notable area of application is the development of BH3 mimetic peptides, which can trigger apoptosis (programmed cell death) in cancer cells by targeting anti-apoptotic proteins of the Bcl-2 family.[3]

Experimental Protocols

The incorporation of this compound into a growing peptide chain follows the general workflow of Fmoc-based solid-phase peptide synthesis. Below is a detailed methodology for this key process.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) – Incorporation of this compound

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

-

Fmoc Deprotection Solution: 20% piperidine in DMF (v/v)

-

DCM (Dichloromethane)

-

Reaction vessel with a sintered glass filter

-

Shaker or vortex mixer

Procedure:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

The DMF is drained from the swollen resin.

-

The 20% piperidine in DMF solution is added to the resin.

-

The reaction vessel is agitated for 5-10 minutes.

-

The deprotection solution is drained, and the process is repeated once more.

-

The resin is washed thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, this compound (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) are dissolved in a minimal amount of DMF.

-

HBTU (3-5 equivalents) is added to the solution.

-

DIPEA (6-10 equivalents) is added, and the mixture is briefly vortexed. The solution may change color, indicating activation.

-

This activation mixture is immediately added to the deprotected peptide-resin.

-

The reaction vessel is agitated at room temperature for 1-2 hours. Coupling times may be extended for difficult sequences.

-

-

Washing:

-

The coupling solution is drained from the resin.

-

The resin is washed with DMF (3-5 times), followed by DCM (3-5 times), and then DMF again (3-5 times) to ensure the removal of all excess reagents and byproducts.

-

-

Cycle Repetition: The process of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis Cycle

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of an amino acid like this compound.

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Signaling Pathway: BH3 Mimetic Peptide Action

Peptides incorporating this compound can be designed to mimic the BH3 domain of pro-apoptotic proteins. These BH3 mimetic peptides can induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2. The diagram below illustrates this logical relationship.

Caption: Logical pathway of apoptosis induction by a BH3 mimetic peptide.

References

An In-depth Technical Guide to Fmoc-Azetidine-3-Carboxylic Acid: A Key Building Block in Modern Peptide Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-azetidine-3-carboxylic acid is a pivotal synthetic building block in the fields of peptide chemistry and drug discovery. Its unique four-membered azetidine ring imparts significant conformational constraints on peptide backbones, a property that is increasingly exploited to enhance biological activity, metabolic stability, and target selectivity of peptide-based therapeutics. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it ideally suited for solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide assembly. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the experimental protocols for its use.

Core Properties and Specifications

This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized below, providing essential data for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₇NO₄ | [1][2][3] |

| Molecular Weight | 323.35 g/mol | [1][2][3] |

| CAS Number | 193693-64-0 | [1][2][3] |

| Appearance | White or off-white powder | [1] |

| Melting Point | 162-165 °C | [1] |

| Purity (typical) | ≥98% (HPLC) | [2][4] |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) | |

| Storage Conditions | 2-8°C | [1][4] |

Synthesis and Chemical Profile

The synthesis of this compound is a multi-step process that begins with the construction of the core azetidine-3-carboxylic acid ring, followed by the protection of the nitrogen atom with the Fmoc group.

General Synthesis Pathway

The synthesis of the azetidine core can be achieved through various routes, often starting from commercially available precursors. A representative, though not exhaustive, pathway is the cyclization of a suitably substituted propane derivative. Once the azetidine-3-carboxylic acid is obtained, the Fmoc group is introduced to protect the secondary amine, rendering it suitable for peptide synthesis.

References

Fmoc-Azetidine-3-Carboxylic Acid: A Comprehensive Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Fmoc-azetidine-3-carboxylic acid is a pivotal building block in the realm of peptide synthesis and drug discovery.[1][2] Its unique four-membered azetidine ring structure imparts conformational constraints and enhanced metabolic stability to peptides, making it a valuable tool for designing novel therapeutics.[1] This technical guide provides an in-depth analysis of the core physical properties of this compound, complete with experimental protocols and a workflow visualization for its primary application.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₇NO₄ | [1][3][4][5] |

| Molecular Weight | 323.35 g/mol | [1][3][4][6] |

| Appearance | White to off-white or pale yellow powder/solid.[1][7][8] | N/A |

| Melting Point | 162 - 165 °C or 174 °C | [1][7] |

| Purity (Typical) | ≥98% (HPLC) | [1][4][5] |

| Storage Conditions | 0 - 8 °C | [1][5][7] |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ketone.[7] | N/A |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are standard procedures in organic chemistry laboratories.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[9][10] A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities.[9][10]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the solid to a height of approximately 3 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[9][11]

-

Rapid Heating (Optional): Perform an initial rapid heating to quickly determine an approximate melting range. This helps in saving time for the subsequent accurate determination.[9][10]

-

Accurate Determination: Allow the apparatus to cool. Then, begin heating at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[9]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted into a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[9]

Determination of Solubility (Qualitative Shake-Flask Method)

Understanding the solubility profile of a compound is essential for reaction setup, purification, and formulation.[12] This protocol provides a systematic approach to determine the solubility of this compound in various solvents.

Methodology:

-

Sample Preparation: Weigh out a specific amount of this compound (e.g., 25 mg) into a small test tube.[13]

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL of water, 5% NaOH, 5% HCl, or an organic solvent like DMSO) in small portions.[13]

-

Agitation: After each addition, shake the test tube vigorously to facilitate dissolution.[13]

-

Observation: Observe whether the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent under the tested conditions.

-

Systematic Testing: A flowchart for systematic solubility testing can be employed, starting with water, then moving to acidic and basic solutions for water-insoluble compounds to gather information about their functional groups.[14] For comprehensive quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques like HPLC.[15]

Application Workflow: Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for creating peptides.[2] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is crucial as it can be selectively removed under mild basic conditions, allowing for the stepwise and controlled addition of amino acids to a growing peptide chain.[1][2] The diagram below illustrates a simplified workflow for the incorporation of this compound into a dipeptide on a solid support.

Caption: Simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. rdchemicals.com [rdchemicals.com]

- 4. This compound - 楚肽生物科技 [apeptides.com]

- 5. 1-Fmoc-azetidine-3-carboxylic acid = 98.0 HPLC 193693-64-0 [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc-L-Azetidine-3-carboxylic acid [chembk.com]

- 8. Fmoc-L-Azetidine-3-carboxylic acid | 193693-64-0 [chemicalbook.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. m.youtube.com [m.youtube.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of Fmoc-azetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Fmoc-azetidine-3-carboxylic acid (Fmoc-Aze-OH), a critical building block in peptide synthesis. Due to the limited availability of precise quantitative data in public literature, this document compiles qualitative and semi-quantitative information and presents a detailed, generalized experimental protocol for determining its solubility in various solvents.

Introduction

This compound is a proline analogue that introduces conformational constraints into peptides, making it a valuable tool in drug design and the synthesis of bioactive peptides.[1][2] Understanding its solubility is crucial for its effective use in solid-phase peptide synthesis (SPPS), as poor solubility can lead to incomplete coupling reactions and the generation of deletion sequences.[3] The most commonly utilized solvents in Fmoc-based SPPS are polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[4][5]

Solubility Data

While specific quantitative solubility data for this compound is not widely published, existing literature and supplier information provide qualitative and semi-quantitative insights. It is generally described as a white to off-white or pale yellow powder.[1][6]

Table 1: Summary of Solubility Information for this compound and Related Compounds

| Compound | Solvent | Solubility | Remarks |

| This compound | Dimethyl sulfoxide (DMSO) | Soluble[7] | Qualitative data.[7] |

| This compound | Ketone | Soluble[7] | Qualitative data, specific ketone not specified.[7] |

| This compound | Water | Sparingly soluble[8] | Fmoc-protected amino acids are generally sparingly soluble in water.[8] |

| Fmoc-Met-OH (analogue) | N,N-Dimethylformamide (DMF) | ≥ 0.5 M (≥ 185.7 mg/mL)[3] | Semi-quantitative data for a related Fmoc-amino acid, suggesting good solubility in a key SPPS solvent.[3] |

| Fmoc-Met-OH (analogue) | N-Methyl-2-pyrrolidone (NMP) | Good[3] | Qualitative data, considered a good alternative to DMF.[3] |

| Fmoc-Met-OH (analogue) | Dichloromethane (DCM) | Limited[3] | Generally a poor solvent for Fmoc-amino acids.[3] |

| Fmoc-amino acids (general) | PolarClean | >0.4 M to >0.9 M[9] | A greener solvent showing high solubility for most Fmoc-amino acids.[9] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This method is based on the widely used shake-flask method.[10]

3.1. Materials

-

This compound (solid)

-

Solvent of interest (e.g., DMF, NMP, DMSO, DCM)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial.

-

Add a known volume of the solvent to the vial.

-

Tightly cap the vial and place it on a shaker or vortex mixer at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

-

Separation of Undissolved Solid:

-

After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a syringe filter to remove any remaining solid particles.[11]

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered saturated solution using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.[11]

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, at the specified temperature.[11]

-

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and a general decision-making process for solvent selection in peptide synthesis.

Caption: Workflow for determining the solubility of this compound.

Caption: Decision pathway for solvent selection based on solubility.

Conclusion

While precise, publicly available quantitative solubility data for this compound remains limited, qualitative information and data from analogous compounds suggest good solubility in standard SPPS solvents like DMF and NMP. For research and development purposes, it is highly recommended to experimentally determine the solubility in the specific solvent system to be used, following a robust protocol as outlined in this guide. This will ensure the efficient and successful incorporation of this valuable building block into synthetic peptides.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Fmoc-L-Azetidine-3-carboxylic acid | 193693-64-0 [chemicalbook.com]

- 7. Fmoc-L-Azetidine-3-carboxylic acid [chembk.com]

- 8. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Fmoc-Azetidine-3-Carboxylic Acid: Sourcing and Application in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the procurement of high-quality, specialized reagents is a critical first step in the experimental workflow. Fmoc-azetidine-3-carboxylic acid, a conformationally constrained amino acid analogue, is a valuable building block in peptide synthesis for introducing structural rigidity and novel therapeutic properties. This guide provides an in-depth overview of commercially available sources for this compound and a detailed protocol for its application in solid-phase peptide synthesis (SPPS).

Sourcing this compound: A Comparative Overview

A variety of chemical suppliers offer this compound, with variations in purity, available quantities, and pricing. The following table summarizes key quantitative data from several prominent suppliers to facilitate an informed purchasing decision.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities | Price (USD) |

| --INVALID-LINK-- | 193693-64-0 | C₁₉H₁₇NO₄ | 323.35 | ≥ 99% (HPLC) | 5g, 10g, 25g, Bulk | Contact for quote |

| --INVALID-LINK-- | 193693-64-0 | C₁₉H₁₇NO₄ | 323.34 | ≥98.0% (HPLC) | Inquire | Inquire |

| --INVALID-LINK-- | Not specified | C₁₉H₁₇NO₄ | Not specified | >98% | 1g, 5g | Quote required |

| --INVALID-LINK-- | 193693-64-0 | Not specified | Not specified | Not specified | 5g, 10g, 25g, Bulk | $111.80 (5g), $205.40 (10g), $474.50 (25g) |

| --INVALID-LINK-- | Not specified | Not specified | Not specified | High purity | Inquire | Inquire |

Application in Solid-Phase Peptide Synthesis (SPPS): An Experimental Protocol

This compound is incorporated into a growing peptide chain using the well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodology. The following protocol outlines the key steps for its successful integration.

Materials and Reagents:

-

This compound

-

Solid support resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides)[1]

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection[1]

-

Coupling reagents:

-

Activating agent for the coupling reagent, such as a tertiary amine base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Washing solvents (DMF, DCM, isopropanol)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

-

Ether for peptide precipitation

Experimental Workflow:

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of this compound.

References

An In-depth Technical Guide to Fmoc-azetidine-3-carboxylic Acid: Sourcing and Application

For Researchers, Scientists, and Drug Development Professionals

Fmoc-azetidine-3-carboxylic acid is a crucial building block in the field of peptide synthesis and drug discovery.[1][2] Its rigid, four-membered azetidine ring introduces unique conformational constraints into peptide backbones, influencing their structure and biological activity. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS) protocols, allowing for selective deprotection under mild basic conditions.[2] This guide provides a comprehensive overview of suppliers, pricing, and a representative experimental workflow for the application of this versatile compound.

Suppliers and Pricing

The availability and cost of this compound (CAS No: 193693-64-0) can vary between suppliers. The following table summarizes publicly available information to aid in procurement. It is important to note that purity levels are consistently high across most suppliers, typically ≥98% as determined by HPLC.[1][3][4]

| Supplier | Pack Size | Price (USD) | Purity | CAS Number | Additional Notes |

| Ivy Fine Chemicals | 5 g | $111.80 | - | 193693-64-0 | In stock.[5] |

| 10 g | $205.40 | - | 193693-64-0 | In stock.[5] | |

| 25 g | $474.50 | - | 193693-64-0 | In stock.[5] | |

| Chem-Impex | - | Request Quote | ≥ 99% (HPLC) | 193693-64-0 | Offers discounts on larger orders.[1] |

| Apeptide | 1 g | Request Quote | >98% | 193693-64-0 | - |

| 5 g | Request Quote | >98% | 193693-64-0 | - | |

| MedChemExpress | - | Request Quote | High Purity | 193693-64-0 | Also offers related standards and GMP grade compounds.[6] |

| Sigma-Aldrich | - | Request Quote | ≥98.0% (HPLC) | 193693-64-0 | Suitable for Fmoc solid-phase peptide synthesis.[4] |

| Labchem | 250 mg | Request Quote | 95% | 193693-64-0 | - |

| 500 mg | Request Quote | 95% | 193693-64-0 | - | |

| Bachem AG | 5 g | Request Quote | - | 136552-06-2 | Note: This is for the (S)-enantiomer, Fmoc-L-azetidine-2-carboxylic acid.[7] |

Experimental Protocols

The primary application of this compound is its incorporation into a growing peptide chain during Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the coupling of this compound to a resin-bound peptide.

Materials:

-

This compound

-

Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HCTU - (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-,hexafluorophosphate(1-),3-oxide))

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: The peptide-resin is swelled in DMF for at least 1 hour in a suitable reaction vessel.

-

Fmoc Deprotection:

-

The DMF is drained from the resin.

-

A solution of 20% piperidine in DMF is added to the resin.

-

The mixture is agitated for 7-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide.

-

The piperidine solution is drained, and the resin is washed thoroughly with DMF (5 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity) and the coupling reagent (e.g., HCTU, slightly less than 1 equivalent to the amino acid) in DMF.

-

Add the base (e.g., DIPEA or Collidine, 2 equivalents relative to the amino acid) to the solution to activate the carboxylic acid. The solution may change color.

-

-

Coupling Reaction:

-

The activated this compound solution is added to the deprotected peptide-resin.

-

The reaction is allowed to proceed with agitation for 1-2 hours at room temperature.

-

-

Washing:

-

After the coupling reaction, the solution is drained from the resin.

-

The resin is washed thoroughly with DMF (3-5 times) and then with DCM (3 times) to remove any unreacted reagents and byproducts.

-

-

Confirmation of Coupling (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.

-

Chain Elongation: The cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid to be added to the peptide sequence.

Visualizations

The following diagrams illustrate the procurement workflow and the fundamental chemical process where this compound is utilized.

Caption: A logical workflow for sourcing this compound.

Caption: Key steps in the Fmoc-SPPS cycle for peptide chain elongation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - 楚肽生物科技 [apeptides.com]

- 4. 1-Fmoc-azetidine-3-carboxylic acid = 98.0 HPLC 193693-64-0 [sigmaaldrich.com]

- 5. ivychem.com [ivychem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fmoc-L-azetidine-2-carboxylic acid - Bachem AG [bioscience.co.uk]

A Technical Guide to the Purity of Commercially Available Fmoc-Azetidine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Fmoc-azetidine-3-carboxylic acid (Fmoc-Aze-OH) is a crucial building block in peptide synthesis, prized for its ability to introduce conformational constraints into peptides, thereby enhancing their biological activity and stability. As with any critical raw material in drug discovery and development, the purity of Fmoc-Aze-OH is of paramount importance. This in-depth technical guide provides a comprehensive overview of the purity of commercially available this compound, common impurities, and detailed analytical methodologies for its assessment.

Commercial Purity Overview

The purity of this compound from various commercial suppliers typically ranges from 95% to over 99%. The most common analytical technique for determining purity is High-Performance Liquid Chromatography (HPLC). Below is a summary of purity data from several suppliers.

| Supplier | Purity (%) | Analytical Method |

| MedchemExpress | 99.86% | RP-HPLC, LCMS, HNMR |

| Sigma-Aldrich | ≥98.0% | HPLC |

| ChemScene | 96.12% | HPLC, HNMR |

| Thermo Scientific | 95% | Not specified |

| J&K Scientific | 98% | Not specified |

| Ambeed | 95% | Not specified |

| Aapptec | >98% | Not specified |

Common Impurities in Fmoc-Protected Amino Acids

Impurities in Fmoc-protected amino acids like Fmoc-Aze-OH often arise from the synthesis and purification processes. Understanding these potential impurities is critical for developing robust analytical methods and for troubleshooting peptide synthesis.

Common classes of impurities include:

-

Dipeptides (Fmoc-Aze-Aze-OH): These can form if the Fmoc protection is incomplete, leading to the coupling of two azetidine-3-carboxylic acid molecules.

-

Free Amino Acid (Azetidine-3-carboxylic acid): Incomplete Fmoc protection or degradation of the Fmoc group can result in the presence of the unprotected amino acid.

-

β-Alanine Derivatives: These impurities can be introduced during the manufacturing process of the Fmoc protecting group itself.

-

Enantiomeric Impurities: The presence of the D-enantiomer in a product intended to be the L-enantiomer can significantly impact the biological activity of the final peptide. Chiral HPLC is required for the detection of these impurities.[1][2][3]

-

Residual Solvents and Reagents: Trace amounts of solvents (e.g., ethyl acetate) and reagents used in the synthesis and purification can remain in the final product.

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive assessment of this compound purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of Fmoc-protected amino acids.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4][5]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4]

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point, which may require optimization based on the specific impurity profile.[4]

-

Detection: UV detection at 214 nm and 280 nm.[4]

-

Sample Preparation: Dissolve a small amount of the this compound in a suitable solvent, such as a mixture of water and acetonitrile, and filter through a 0.22 µm or 0.45 µm syringe filter before injection.[4][5]

-

Data Analysis: Purity is calculated by integrating the peak areas in the chromatogram. The percentage purity is determined by dividing the area of the main peak by the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and can also provide information on purity.

Methodology:

-

Instrumentation: A 300 or 400 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a known internal standard (e.g., tetramethylsilane - TMS).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis:

-

Structural Confirmation: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound.

-

Purity Assessment: The presence of unexpected peaks may indicate impurities. The relative integration of impurity peaks compared to the product peaks can provide a semi-quantitative measure of purity.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) to identify impurities.

Methodology:

-

Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source.

-

LC Conditions: Similar to the HPLC protocol described above.

-

MS Conditions:

-

Ionization Mode: ESI in positive or negative ion mode.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap.

-

-

Data Analysis:

-

Molecular Weight Confirmation: The mass spectrum should show a prominent peak corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.

-

Impurity Identification: The masses of other peaks in the chromatogram can be used to identify potential impurities by comparing them to the masses of known or suspected byproducts. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).[7]

-

Analytical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity analysis of commercially available this compound.

References

- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. phenomenex.com [phenomenex.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

Safeguarding the Integrity of Fmoc-Azetidine-3-Carboxylic Acid: A Technical Guide to Optimal Storage Conditions

For Immediate Release

This technical guide provides an in-depth analysis of the optimal storage and handling conditions for Fmoc-azetidine-3-carboxylic acid (Fmoc-Aze-OH), a critical building block in modern peptide synthesis and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document synthesizes manufacturer recommendations and established principles of Fmoc chemistry to ensure the long-term stability and purity of this valuable reagent.

This compound is prized for the conformational constraints imparted by its strained four-membered ring, a feature leveraged by medicinal chemists to fine-tune the pharmacological properties of peptide-based therapeutics. The integrity of this compound is paramount, as degradation can introduce impurities, compromise synthesis yields, and impact the biological activity of the final product. This guide outlines the necessary precautions to maintain its quality from procurement to use.

Recommended Storage Conditions: A Quantitative Overview

While comprehensive, long-term stability studies for this compound are not extensively published, a strong consensus exists among chemical suppliers regarding the necessary storage parameters. These recommendations are based on the known chemical liabilities of the N-Fmoc protecting group and the azetidine ring system. The following table summarizes the key quantitative storage recommendations.

| Parameter | Recommended Condition | Rationale & Best Practices |

| Temperature | 2°C to 8°C | Refrigeration is critical to minimize the rate of potential degradation pathways.[1][2][3] Some suppliers also indicate 0-8°C as an acceptable range.[4] The use of a calibrated, explosion-proof refrigerator is advised for safety.[1] |

| Atmosphere | Store in a dry, well-ventilated area. | The compound should be protected from moisture, which can contribute to hydrolysis. A desiccator or a dry cabinet can provide an optimal environment. |

| Container | Keep container tightly closed. | Prevents exposure to atmospheric moisture and contaminants.[5] Ensure the container seal is intact upon receipt and securely fastened after each use. |

| Light Exposure | Store protected from light. | While not always explicitly stated, it is good practice for complex organic molecules to be stored in amber vials or in the dark to prevent photochemical degradation. |

| Inert Gas | Not explicitly required, but beneficial. | For long-term storage, flushing the container with an inert gas like argon or nitrogen can displace oxygen and moisture, further preserving the compound's integrity. |

Stability Considerations and Potential Degradation Pathways

The stability of this compound is primarily influenced by the lability of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The Fmoc group is notoriously susceptible to cleavage under basic conditions.[6][7]

Autocatalytic Decomposition: A primary concern for the long-term storage of Fmoc-amino acids is the presence of trace amounts of the corresponding free amino acid.[8] The free amine can act as a base, catalyzing the cleavage of the Fmoc group from neighboring molecules in an autocatalytic cycle. This process generates more free amine, accelerating degradation. Therefore, starting with and maintaining high purity is essential for long-term stability.[9]

Incompatible Materials: Avoid storage in proximity to strong oxidizing agents and bases.[1] Contact with basic substances can lead to premature deprotection of the Fmoc group.

Recommended Handling Workflow

Proper handling is as crucial as storage for maintaining the quality of this compound. The following workflow diagram illustrates the best practices from receiving to final use.

Experimental Protocol: General Stability Assessment of Fmoc-Amino Acids via HPLC

Objective: To determine the purity of this compound over time under defined storage conditions.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Accurately prepare a stock solution of this compound in a suitable solvent, such as acetonitrile, at a concentration of 2-10 mg/mL.[2]

-

-

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile[2]

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes). The exact gradient should be optimized to achieve good separation of the main peak from any potential impurities.

-

Flow Rate: 1.0 mL/min[2]

-

Column Temperature: Room temperature or controlled (e.g., 25°C)

-

Detection Wavelength: 220 nm or other wavelength where the Fmoc group has strong absorbance (e.g., ~300 nm).[2]

-

Injection Volume: 10 µL

-

-

Stability Study Execution:

-

Analyze the initial purity of the this compound sample at Time 0.

-

Store aliquots of the solid material under the recommended conditions (2-8°C, dry, dark).

-

At predetermined time points (e.g., 1, 3, 6, 12 months), remove an aliquot, prepare a sample as described in Step 1, and analyze it by HPLC.

-

Compare the chromatograms over time, quantifying the area of the main peak and any new impurity peaks that may appear. A decrease in the main peak area or the appearance of new peaks would indicate degradation.

-

Conclusion

The chemical integrity of this compound is best maintained by strict adherence to recommended storage conditions, primarily refrigeration at 2-8°C in a dry, dark environment within a tightly sealed container.[1][2][4][5] Understanding the base-lability of the Fmoc group and the potential for autocatalytic degradation underscores the importance of high initial purity and proper handling to prevent the introduction of contaminants. By implementing the protocols and workflows outlined in this guide, researchers can ensure the reliability of this key synthetic building block, leading to more reproducible and successful outcomes in their peptide synthesis and drug discovery endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]

- 3. Fmoc-L-3-吖丁啶羧酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. chempep.com [chempep.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fmoc-L-Azetidine-3-carboxylic acid [chembk.com]

- 7. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for Fmoc-Azetidine-3-Carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-azetidine-3-carboxylic acid is a conformationally constrained amino acid analogue that has garnered significant interest in peptide chemistry. Its incorporation into peptide sequences can induce unique structural features, such as β-turns, and enhance metabolic stability by providing resistance to enzymatic degradation.[1] The four-membered azetidine ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more predictable and rigid conformations. This property is highly valuable in the design of peptidomimetics, therapeutic peptides, and probes for studying protein-protein interactions.

These application notes provide detailed protocols for the efficient incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.

Key Properties and Advantages

The unique structure of this compound offers several advantages in peptide synthesis and drug design:

-

Conformational Rigidity: The azetidine ring introduces a kink in the peptide backbone, acting as a potent β-turn inducer.[2]

-

Enhanced Stability: Peptides containing azetidine-3-carboxylic acid often exhibit increased resistance to proteolytic degradation compared to their natural counterparts.

-

Novel Architectures: The incorporation of this building block allows for the creation of peptides with unique three-dimensional structures.[1]

-

Orthogonal Protection: The Fmoc protecting group is labile to mild basic conditions, allowing for selective deprotection without affecting acid-labile side-chain protecting groups, which is a cornerstone of Fmoc-SPPS.[1]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of peptides containing azetidine-3-carboxylic acid. It is important to note that yields can vary significantly based on the peptide sequence, resin, and coupling conditions.

| Peptide Sequence/Type | Coupling Conditions | Deprotection Conditions | Overall Yield (%) | Reference |

| Cyclic tetra-, penta-, and hexapeptides | DEPBT | Not Specified | Greatly improved cyclization yields | [3] |

| Azetidine-modified cyclic tetrapeptides | Not Specified | Not Specified | 4- to 5-fold higher yields than unmodified peptides |

Experimental Protocols

This section provides detailed protocols for the manual solid-phase synthesis of peptides containing this compound. These protocols are based on standard Fmoc/tBu chemistry and can be adapted for automated synthesizers.

Materials and Reagents

-

This compound

-

Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)

-

Standard Fmoc-protected amino acids with acid-labile side-chain protection

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

-

Bases:

-

DIPEA (N,N-Diisopropylethylamine)

-

Piperidine

-

-

Solvents:

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

-

Cleavage Cocktail:

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

Water

-

-

Diethyl ether (cold)

Protocol 1: Resin Swelling and Fmoc Deprotection

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the piperidine solution.

-

Repeat steps 4-6 one more time.

-

Wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to remove residual piperidine.

Protocol 2: Coupling of this compound

This protocol describes the coupling using HATU, which is highly efficient for most amino acids, including this compound.

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF (3 times) and DCM (3 times).

Protocol 3: Subsequent Amino Acid Couplings

Follow the steps outlined in Protocol 1 (Fmoc Deprotection) and Protocol 2 (Coupling) for the sequential addition of the remaining amino acids in the peptide sequence.

Protocol 4: Cleavage and Deprotection

-

After the final Fmoc deprotection and washing, dry the resin under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

Protocol 5: Peptide Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by mass spectrometry to confirm the identity of the desired peptide.

-

Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

General Workflow for SPPS Incorporation

Caption: General workflow for incorporating this compound in SPPS.

Logical Relationship of this compound in Peptide Design

Caption: Role of this compound in peptide design.

Conclusion

The use of this compound in SPPS provides a powerful tool for creating peptides with defined secondary structures and enhanced stability. The protocols outlined in these application notes offer a robust framework for the successful incorporation of this valuable building block. While standard coupling and deprotection conditions are generally effective, optimization may be required for particularly challenging sequences. The unique properties conferred by the azetidine ring make it an attractive component for the development of novel peptide-based therapeutics and research tools.

References

Coupling Reagents for Fmoc-Azetidine-3-Carboxylic Acid in Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-azetidine-3-carboxylic acid is a conformationally constrained amino acid analog that is increasingly utilized in peptide and peptidomimetic drug design to impart unique structural features and enhance biological activity.[1][2] Its rigid four-membered ring structure can induce specific turns in peptide backbones, increase proteolytic stability, and serve as a scaffold for further chemical modification.[3][4][5] However, the steric hindrance imposed by the azetidine ring presents challenges during solid-phase peptide synthesis (SPPS), necessitating the careful selection of coupling reagents and optimized protocols to ensure efficient amide bond formation while minimizing side reactions such as racemization.[6][7] This document provides a detailed guide to the selection of appropriate coupling reagents and comprehensive protocols for the successful incorporation of this compound into peptide sequences.

Challenges in Coupling this compound

The primary challenge in the SPPS of peptides containing this compound lies in the steric hindrance around the carboxyl group, which can impede the approach of the nucleophilic amine of the growing peptide chain. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower yields of the desired peptide. Furthermore, the use of highly reactive coupling reagents to overcome this steric hindrance can sometimes increase the risk of racemization at the alpha-carbon.

Recommended Coupling Reagents

Several classes of coupling reagents have demonstrated efficacy in promoting the acylation of sterically hindered amino acids. The choice of reagent can significantly influence coupling efficiency, reaction kinetics, and the preservation of stereochemical integrity.

1. Uronium/Aminium Salts:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is particularly effective for sterically demanding couplings.[8][9][10] Its rapid activation of the carboxylic acid to a highly reactive OAt-active ester, facilitated by the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), can overcome the steric barrier of the azetidine ring.[10]

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is another highly reactive uronium salt that often provides results comparable to HATU.[8] It is a cost-effective alternative and is also well-suited for difficult couplings.

-

COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium-type coupling reagent that incorporates an Oxyma moiety.[11] It offers high reactivity, comparable to HATU, with the added advantage of being based on the non-explosive and less allergenic OxymaPure leaving group.[11][12]

2. Carbodiimides with Additives:

-

DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate): The combination of a carbodiimide, such as DIC, with an additive like OxymaPure is a highly efficient and economical choice for peptide coupling.[13] Oxyma has been shown to be superior to the traditional additive HOBt (1-Hydroxybenzotriazole) in terms of reducing racemization and improving coupling efficiency, particularly for hindered residues.[12][13]

3. Phosphonium Salts:

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyAOP is a highly effective phosphonium-based coupling reagent, especially for challenging couplings, including those involving N-methylated amino acids.[9]

Data Presentation: Comparison of Coupling Reagent Performance

While direct comparative studies on this compound are limited, data from the synthesis of aza-peptides, which present similar steric challenges, provide valuable insights into the relative performance of common coupling reagents.[8]

| Coupling Reagent | Relative Reaction Rate | Final Yield (%) | Racemization Risk | Notes |

| COMU | Very High | ~95-100% | Low | Excellent performance, safer alternative to HATU.[8][11] |

| HATU | Very High | ~95-100% | Low | Highly effective for hindered couplings, but requires longer reaction times than COMU for aza-peptides.[8][10] |

| HCTU | High | ~50-60% | Moderate | Incomplete reaction observed in aza-peptide model system.[8] |

| DIC/Oxyma | Moderate | ~90-95% | Low | Efficient and cost-effective, with low racemization.[13] |

| PyBOP | Low | ~60% | Moderate | Slower reaction rate and incomplete coupling in aza-peptide model.[8] |

| TBTU | Low | ~60% | Moderate | Similar performance to PyBOP in the aza-peptide study.[8] |

Note: The data presented is extrapolated from a comparative study on aza-peptide synthesis and serves as a guideline.[8] Optimal conditions for this compound may vary depending on the specific peptide sequence.

Experimental Protocols

The following are generalized protocols for the manual solid-phase synthesis of peptides containing this compound. These protocols can be adapted for automated peptide synthesizers.

General SPPS Workflow

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: HATU-Mediated Coupling

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

-

Repeat: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.

Protocol 2: DIC/Oxyma-Mediated Coupling

-

Resin Swelling and Fmoc Deprotection: Follow steps 1-3 of the HATU protocol.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.

-

Coupling: Add DIC (3-5 equivalents) to the amino acid/Oxyma solution and immediately add the mixture to the resin. Agitate at room temperature for 1-3 hours.

-

Monitoring and Washing: Follow steps 6-7 of the HATU protocol.

-

Repeat: Proceed to the next deprotection and coupling cycle.

Protocol 3: COMU-Mediated Coupling

-

Resin Swelling and Fmoc Deprotection: Follow steps 1-3 of the HATU protocol.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents), COMU (2.9 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 30-60 minutes.

-

Monitoring and Washing: Follow steps 6-7 of the HATU protocol.

-

Repeat: Proceed to the next deprotection and coupling cycle.

Visualization of the Coupling Mechanism

HATU Activation and Coupling Pathway

Caption: Mechanism of this compound activation and coupling using HATU.

Conclusion

The successful incorporation of this compound into peptides via SPPS is highly dependent on the choice of coupling reagent and the optimization of reaction conditions. For this sterically hindered amino acid, high-performance uronium/aminium reagents such as HATU and COMU are highly recommended to achieve high coupling efficiencies and minimize deletion byproducts. The DIC/Oxyma system also presents a robust and cost-effective alternative with a low risk of racemization. The provided protocols offer a starting point for the development of optimized synthesis strategies for novel peptides and peptidomimetics containing the azetidine moiety. Researchers should consider the specific sequence and scale of their synthesis to select the most appropriate method.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. bachem.com [bachem.com]

- 12. benchchem.com [benchchem.com]

- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Conformationally Constrained Peptides Using Fmoc-Azetidine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with well-defined three-dimensional structures is a cornerstone of modern drug discovery and development. Conformationally constrained peptides offer several advantages over their more flexible counterparts, including enhanced receptor affinity and selectivity, increased metabolic stability, and improved oral bioavailability. The incorporation of non-natural amino acids is a powerful strategy to induce specific secondary structures. Among these, azetidine-3-carboxylic acid (Azt) has emerged as a valuable building block for introducing conformational constraints. This four-membered cyclic amino acid can act as a proline analogue, influencing the peptide backbone to adopt specific turn-like structures. The use of its N-Fmoc protected form, Fmoc-azetidine-3-carboxylic acid, allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.

These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis. Additionally, we present data on the impact of azetidine incorporation on peptide conformation and cyclization efficiency, along with visualizations of the synthetic workflow and conformational principles.

Advantages of Incorporating Azetidine-3-Carboxylic Acid

The inclusion of an azetidine ring into a peptide backbone imparts several beneficial properties:

-

Conformational Rigidity: The strained four-membered ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to a more defined conformation.[1]

-

Turn Induction: The azetidine moiety can act as a potent inducer of β-turns, which are critical secondary structures for molecular recognition and biological activity.[2]

-

Enhanced Stability: Peptides containing azetidine have shown increased resistance to proteolytic degradation compared to their non-constrained analogues.[3]

-

Improved Cyclization Efficiency: The pre-organization of the linear peptide precursor by the azetidine-induced turn can significantly improve the yields of head-to-tail cyclization for small to medium-sized peptides.[3][4][5]

Data Presentation

Table 1: Cyclization Efficiency of Azetidine-Containing Peptides

The incorporation of a 3-aminoazetidine (3-AAz) unit has been shown to significantly improve the cyclization yields of small peptides under standard reaction conditions.[3][4][5] The following table summarizes a comparison of cyclization efficiencies for tetra-, penta-, and hexapeptides with and without the azetidine modification.

| Peptide Sequence | Modification | Cyclization Yield (%) | Reference |

| Linear Tetrapeptide | Homodetic | Low/Oligomerization | [3] |

| Linear Tetrapeptide | With 3-AAz | Significantly Improved | [3][4] |

| Linear Pentapeptide | Homodetic | Moderate | [3] |

| Linear Pentapeptide | With 3-AAz | Greatly Improved | [3][4] |

| Linear Hexapeptide | Homodetic | Good | [3] |

| Linear Hexapeptide | With 3-AAz | Excellent | [3][4] |

Actual yields are sequence-dependent and the table provides a qualitative summary of the significant improvements observed.

Table 2: Conformational Effects of Azetidine Incorporation on Peptide Backbone

The presence of an azetidine ring influences the peptide bond geometry, particularly the propensity for cis or trans conformations of the preceding peptide bond. This can be analyzed by NMR spectroscopy. For example, in a study of tetrapeptides containing azetidine-2-carboxylic acid, the following observations were made.[6][7]

| Peptide | Solvent | Predominant Conformation | Analytical Method | Reference |

| Boc-(L-Aze-L-Pro)2-Opcp | Trifluoroethanol | All-cis peptide bonds | 1H-NMR, 13C-NMR, CD Spectroscopy | [6][7] |

| Boc-(L-Pro)3-L-Aze-Opcp | Chloroform or Trifluoroethanol | Mixture of cis and trans peptide bonds | 1H-NMR, 13C-NMR, CD Spectroscopy | [6][7] |

Boc: t-butoxycarbonyl; Aze: azetidine-2-carboxylic acid; Pro: proline; Opcp: pentachlorophenyl ester.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Peptide Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a generic linear peptide containing an azetidine-3-carboxylic acid residue using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide resin or 2-Chlorotrityl chloride resin

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents: HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Shake for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (Standard Amino Acids):

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of HCTU (or HATU/HOAt) in DMF.

-

Add 6-10 equivalents of DIPEA or collidine to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours at room temperature.

-

Wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Incorporation of this compound:

-

The coupling of Fmoc-Azt-OH can be more challenging than standard amino acids. The use of a more potent coupling reagent or extended coupling times may be necessary.[8]

-

Dissolve 3-5 equivalents of this compound and 3-5 equivalents of HATU/HOAt in DMF.

-

Add 6-10 equivalents of DIPEA or collidine and pre-activate for 2-5 minutes.

-

Add the activated solution to the deprotected peptide-resin.

-

Shake for 2-4 hours, or overnight if necessary.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Confirm complete coupling with a Kaiser test.

-

-

Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent Azt incorporation) for each amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter to separate the resin.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry (MS) and analytical RP-HPLC to confirm identity and purity.[9]

-

Protocol 2: Head-to-Tail Cyclization of an Azetidine-Containing Peptide

This protocol describes a general procedure for the solution-phase cyclization of a linear peptide containing a 3-aminoazetidine residue.

Materials:

-

Purified linear peptide with protecting groups removed from the N- and C-termini.

-

Cyclization reagent: DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or HBTU/HOBt.

-

Base: DIPEA.

-

Solvent: DMF or a mixture of DMF/DCM.

Procedure:

-

Dissolution: Dissolve the linear peptide in the chosen solvent at a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.

-

Addition of Reagents:

-

Cool the solution to 0°C in an ice bath.

-

Add 1.5-3 equivalents of the cyclization reagent (e.g., DEPBT).

-

Add 3-6 equivalents of DIPEA dropwise over several minutes.

-

-

Reaction:

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Work-up:

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable solvent (e.g., DMSO or methanol).

-

-

Purification: Purify the cyclic peptide by RP-HPLC.

-

Analysis: Confirm the mass of the cyclic peptide by MS and assess its purity by analytical RP-HPLC.

Visualizations

Caption: Workflow for SPPS of an azetidine-containing peptide.

Caption: Conformational influence of the azetidine ring.

References

- 1. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

Application Notes: The Use of Fmoc-Azetidine-3-Carboxylic Acid in Peptidomimetic Design

Introduction

Fmoc-azetidine-3-carboxylic acid is a non-canonical, cyclic amino acid building block utilized in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides.[1] Its rigid four-membered ring structure introduces significant conformational constraints into the peptide backbone, which can be leveraged to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties.[2][3] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows under mild, base-labile deprotection conditions.[4][]

The incorporation of azetidine-3-carboxylic acid (Aze) can induce specific secondary structures, such as β-turns and γ-turns, which are often critical for molecular recognition and biological function.[6][7][8] This makes it a valuable tool for medicinal chemists and drug development professionals seeking to design peptides with novel architectures and improved therapeutic potential.[4] Furthermore, peptides containing the azetidine moiety have shown increased resistance to proteolytic degradation compared to their natural counterparts.[9]

Key Advantages in Peptidomimetic Design:

-

Conformational Rigidity: The strained azetidine ring restricts the rotational freedom of the peptide backbone, reducing the number of accessible conformations and pre-organizing the peptide into a bioactive structure.[8]

-

Turn Induction: The unique geometry of the azetidine ring can stabilize reverse turns, particularly γ-turns and β-turns, which are crucial recognition motifs in many biological processes.[6][7]

-

Enhanced Proteolytic Stability: The non-natural structure of the azetidine residue can prevent or hinder recognition by proteases, leading to a longer biological half-life.[9]

-

Scaffold for Further Modification: The azetidine nitrogen can be a site for further chemical modification, allowing for the late-stage functionalization of cyclic peptides with tags, dyes, or other moieties.[9][10]

-

Seamless Synthesis Integration: As an Fmoc-protected amino acid, it is fully compatible with standard automated or manual Fmoc-SPPS protocols.[4][11]

Data Presentation

Quantitative data is essential for evaluating the impact of incorporating this compound. Below are key physicochemical properties of the building block and an example table for presenting comparative stability data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 193693-64-0 | [12][13] |

| Molecular Formula | C₁₉H₁₇NO₄ | [1] |

| Molecular Weight | 323.35 g/mol | [1] |

| Appearance | White or off-white powder | [1] |

| Purity (HPLC) | ≥ 98-99% | [1][12] |

| Melting Point | 162 - 165 °C | [1] |

| Storage Conditions | 0-8°C | [1] |

Table 2: Example Data - Proteolytic Stability Assay of an Azetidine-Containing Peptide